1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with carboxylic acid and methyl ester functional groups. It is widely used in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated by reacting pyridine derivatives with suitable reagents to form the pyrrolo-pyridine core. The carboxylic acid and methyl ester groups are then introduced through subsequent reactions .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can block their signaling pathways, leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound lacks the methyl ester group, which may affect its reactivity and biological activity.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolo core but differ in their nitrogen atom positions and functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H7N2O4- |
---|---|
Molecular Weight |
219.17 g/mol |
IUPAC Name |
5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-3-7(9(13)14)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
InChI Key |
GWGITNPFMIFYGH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=C(N2)C(=O)[O-] |
Origin of Product |
United States |
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